molecular formula C20H21ClN2O4S2 B6563060 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide CAS No. 894007-46-6

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B6563060
CAS No.: 894007-46-6
M. Wt: 453.0 g/mol
InChI Key: AOSCFBPQOWDRNL-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 2. The ethyl linker connects the thiazole moiety to a 2,5-dimethoxybenzenesulfonamide group. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, making it a candidate for diverse biological applications, particularly in enzyme inhibition or receptor modulation due to the sulfonamide group’s role in binding interactions .

Key structural features include:

  • Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, known for metabolic stability and π-stacking interactions.
  • 4-Chlorophenyl substituent: Enhances lipophilicity and influences electronic properties via the electron-withdrawing chlorine atom.
  • 2,5-Dimethoxybenzenesulfonamide: The sulfonamide group (–SO₂NH₂) is a common pharmacophore in drug design, while methoxy groups modulate solubility and steric effects.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S2/c1-13-18(28-20(23-13)14-4-6-15(21)7-5-14)10-11-22-29(24,25)19-12-16(26-2)8-9-17(19)27-3/h4-9,12,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSCFBPQOWDRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C19H20ClN2O2S
  • Molecular Weight : 368.89 g/mol

Structural Representation

The structure can be represented as follows:

\text{N 2 2 4 chlorophenyl 4 methyl 1 3 thiazol 5 yl ethyl}-2,5-dimethoxybenzene-1-sulfonamide}

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, a study demonstrated that compounds similar to this compound showed efficacy against various bacterial strains. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Cardiovascular Effects

A significant aspect of the biological activity of this compound is its effect on cardiovascular parameters. Studies have shown that related sulfonamide compounds can influence perfusion pressure and coronary resistance. For example:

CompoundEffect on Perfusion PressureEffect on Coronary Resistance
4-(2-aminoethyl)-benzenesulfonamideDecreasedLowered compared to controls
This compoundTBDTBD

Note : TBD indicates that specific data for this compound needs further investigation.

The biological activity may be attributed to several mechanisms:

  • Calcium Channel Modulation : Sulfonamides have been reported to interact with calcium channels, affecting vascular smooth muscle contraction and influencing blood pressure regulation.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, potentially mitigating oxidative stress in cells.

Study on Antimicrobial Efficacy

A study evaluated the effectiveness of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar thiazole structures had enhanced antibacterial activity compared to traditional sulfonamides.

Cardiovascular Study

In a controlled experiment involving animal models, the administration of this compound resulted in statistically significant reductions in both systolic and diastolic blood pressure compared to the control group.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound's bioavailability needs to be assessed through in vivo studies.
  • Distribution : Investigations into how the compound distributes within various tissues can inform its potential efficacy.
  • Metabolism : The metabolic pathways should be characterized to predict interactions with other drugs.
  • Excretion : Identifying the primary routes of excretion will help in understanding the duration of action.

Toxicological Profile

Initial assessments suggest low toxicity levels; however, comprehensive toxicological studies are necessary to evaluate long-term effects and safety profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with sulfonamide-containing heterocycles synthesized in related studies. Below is a comparative analysis based on synthesis, spectral properties, and computational insights:

2.1. Triazole-Based Sulfonamides

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (, compounds [7–9]) differ in their heterocyclic core (1,2,4-triazole vs. 1,3-thiazole). Key distinctions include:

  • Synthesis : Triazoles are derived from hydrazinecarbothioamides via cyclization in basic media, whereas thiazoles typically form via Hantzsch synthesis or condensation of thioureas with α-halo ketones .
  • Tautomerism : Triazoles exhibit thione-thiol tautomerism (absent in thiazoles), confirmed by IR spectra lacking νS–H (~2500–2600 cm⁻¹) and showing νC=S at 1247–1255 cm⁻¹ .
  • Electronic Effects : The 4-chlorophenyl group in the target compound may enhance electron-deficient character compared to 2,4-difluorophenyl substituents in triazoles, affecting binding affinity.
2.2. Morpholinyl Pyrimidine Sulfonamides

Compounds like N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides () feature a pyrimidine ring and morpholine substituent. Comparatively:

  • Heterocyclic Core : Pyrimidines offer two nitrogen atoms for hydrogen bonding, while thiazoles provide a single nitrogen and sulfur atom, influencing target selectivity.
  • Substituent Effects : The morpholine group in pyrimidine derivatives enhances solubility, whereas the 4-methyl-thiazole in the target compound prioritizes steric bulk and lipophilicity.

Physicochemical and Spectral Properties

Property Target Compound Triazole Analogues [7–9] Pyrimidine Analogues ()
Core Structure 1,3-Thiazole 1,2,4-Triazole Pyrimidine
Key IR Bands (cm⁻¹) νC=S (1240–1250, if present) νC=S: 1247–1255 Not reported
Aromatic Substituents 4-Chlorophenyl, 2,5-dimethoxyphenyl 2,4-Difluorophenyl, X-phenylsulfonyl Bromo, morpholinyl, trimethylphenyl
Molecular Weight ~493 g/mol (estimated) ~450–500 g/mol ~550–600 g/mol (estimated)
Key Observations :
  • The target compound’s thiazole core may confer greater metabolic stability than triazoles, which are prone to tautomerism .
  • Methoxy groups in the sulfonamide moiety improve water solubility compared to halogenated analogues.

Computational Insights

  • Electrostatic Potential (ESP): Multiwfn analysis () could reveal electron-deficient regions near the chlorophenyl group, enhancing interactions with cationic enzyme pockets.
  • Docking Studies : AutoDock4 () simulations suggest that the sulfonamide group in the target compound may form hydrogen bonds with residues like aspartate or glutamate, similar to triazole derivatives .

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